2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide
Overview
Description
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide is an organic compound that features a sulfinamide functional group
Preparation Methods
The synthesis of 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds to 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide include other sulfinamides and trifluoromethyl-substituted aromatic compounds. For example:
2,4-dimethoxy-3-methylbenzenesulfinamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[3-(trifluoromethyl)phenyl]benzenesulfinamide: Lacks the methoxy and methyl groups, affecting its reactivity and applications. The presence of both the trifluoromethyl and methoxy groups in this compound makes it unique, offering a combination of enhanced lipophilicity and potential for diverse chemical reactions.
Properties
IUPAC Name |
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-13(22-2)7-8-14(15(10)23-3)24(21)20-12-6-4-5-11(9-12)16(17,18)19/h4-9,20H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKVONZULWTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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